Basic Yellow 11

Übersicht

Beschreibung

Basic Yellow 11, also known as Astrazon Yellow 4G, is a synthetic dye characterized by its vibrant yellow hue. It is commonly used in various industries, including textiles, cosmetics, and forensic science. The compound is known for its high fluorescence and stability, making it a valuable tool in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Basic Yellow 11 is synthesized through a chemical reaction involving quinoline and methylquinoline with 1,3-isobenzofurandione. This process results in a stable compound that provides a bright yellow color .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the powdered dye in methanol. The solution is then applied to various substrates, such as textiles or non-porous surfaces, to impart the desired color. The dye can also be applied using aerosol sprayers or through immersion in a dye bath .

Analyse Chemischer Reaktionen

Method 1: Conventional Condensation

Reaction Monitoring via UV-Vis Spectroscopy

The synthesis process is optimized using real-time UV monitoring:

-

Termination Criterion : Disappearance of the 278 nm peak and consistent absorbance at 410 nm ensures complete conversion .

Stability and Degradation Reactions

This compound exhibits variable stability under environmental and industrial conditions:

Photodegradation

-

Light Fastness : Rated 6–7 (ISO/AATCC standards), indicating high resistance to fading under UV exposure .

-

Mechanism : Methine bond cleavage under prolonged UV exposure leads to color loss .

Thermal Stability

-

Ironing Fastness : Rated 4–5 (ISO), showing moderate resistance to heat .

-

Decomposition : Degrades at temperatures >200°C, releasing chlorinated byproducts .

Chemical Resistance

| Condition | Fastness Rating (ISO) | Observations |

|---|---|---|

| Perspiration | 4–5 | Partial leaching in acidic sweat |

| Soaping | 4–5 | Minimal color loss in detergent |

| Organic Solvents | High | Stable in ethanol and acetone |

Toxicological Byproducts

Long-term exposure studies in rodents indicate:

Wissenschaftliche Forschungsanwendungen

Basic Yellow 11 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent marker in various analytical techniques, such as chromatography and spectroscopy.

Biology: Employed in staining biological samples to visualize cellular structures and processes.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the textile industry for dyeing fabrics and in forensic science for enhancing latent fingerprints .

Wirkmechanismus

The mechanism by which Basic Yellow 11 exerts its effects involves its ability to absorb and emit light at specific wavelengths. The compound has an absorbance peak at 422 nanometers, which corresponds to its bright yellow color. When exposed to light, this compound fluoresces, making it useful in various imaging and detection applications. The molecular targets and pathways involved in its action include interactions with cellular components and other molecules, leading to changes in fluorescence and color .

Vergleich Mit ähnlichen Verbindungen

Basic Yellow 40: Another fluorescent dye used in similar applications, but with different spectral properties.

Astrazon Yellow 7G: A related compound with a slightly different chemical structure and color.

Quinoline Yellow: A dye with similar applications but different chemical properties.

Uniqueness: Basic Yellow 11 stands out due to its high fluorescence intensity and stability, making it particularly valuable in forensic and diagnostic applications. Its ability to provide consistent and vibrant color under various conditions also sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

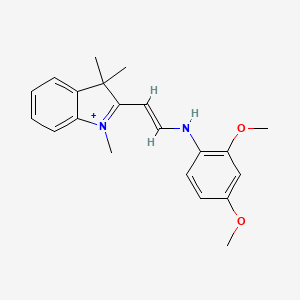

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;/h6-14H,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCXJOYXRSXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052092 | |

| Record name | C.I. Basic Yellow 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-80-4 | |

| Record name | Basic Yellow 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Yellow 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.